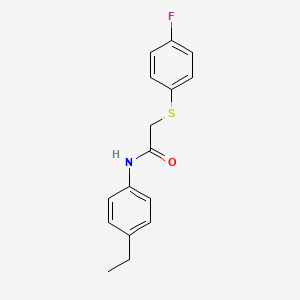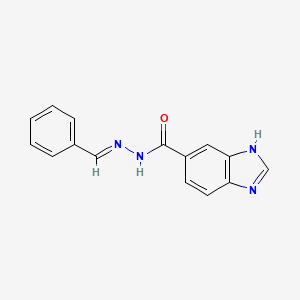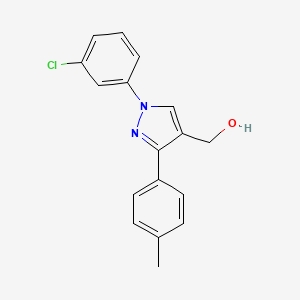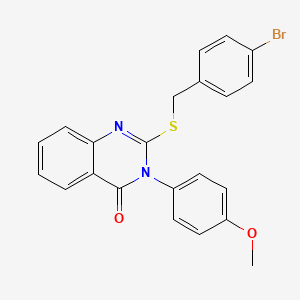
N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida es un compuesto orgánico que presenta un enlace tioéter entre un grupo 4-etilfenil y un grupo 4-fluorofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida generalmente involucra la reacción de 4-etilfenilamina con 4-fluorobenceno tiol en presencia de un agente acilante adecuado. Las condiciones de reacción a menudo incluyen:
Solvente: Los solventes comunes utilizados incluyen diclorometano o tetrahidrofurano.
Catalizador: A menudo se usa una base como trietilamina o piridina para facilitar la reacción.
Temperatura: La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Tiempo: El tiempo de reacción puede variar de unas pocas horas a toda la noche, dependiendo de las condiciones específicas y los reactivos utilizados.
Métodos de producción industrial
En un entorno industrial, la producción de N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de sistemas automatizados puede ayudar a mantener condiciones de reacción consistentes y a escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioéter se puede oxidar a un sulfóxido o sulfona usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir para eliminar el enlace tioéter, aunque esto es menos común.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución aromática electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Agentes nitrantes (por ejemplo, ácido nítrico), agentes halogenantes (por ejemplo, bromo).
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Productos des-tioeterizados.
Sustitución: Derivados nitrados o halogenados.
Aplicaciones Científicas De Investigación
N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(4-Metilfenil)-2-((4-fluorofenil)tio)acetamida: Estructura similar pero con un grupo metil en lugar de un grupo etil.
N-(4-Etilfenil)-2-((4-clorofenil)tio)acetamida: Estructura similar pero con un átomo de cloro en lugar de un átomo de flúor.
N-(4-Etilfenil)-2-((4-bromofenil)tio)acetamida: Estructura similar pero con un átomo de bromo en lugar de un átomo de flúor.
Unicidad
N-(4-Etilfenil)-2-((4-fluorofenil)tio)acetamida es único debido a la presencia de un grupo etil y un átomo de flúor, lo que puede influir en su reactividad química y actividad biológica. La combinación de estos sustituyentes puede conducir a propiedades distintas en comparación con compuestos similares.
Propiedades
Número CAS |
763125-46-8 |
|---|---|
Fórmula molecular |
C16H16FNOS |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H16FNOS/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
ZKUAMYYNOWVOIF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)







![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)

